molecular formula C10H11FO3 B13098480 (R)-3-(2-Fluorophenoxy)butanoic acid

(R)-3-(2-Fluorophenoxy)butanoic acid

Cat. No.: B13098480
M. Wt: 198.19 g/mol
InChI Key: AQHISWWUFWNZLO-SSDOTTSWSA-N
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Description

®-3-(2-Fluorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11FO3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Fluorophenoxy)butanoic acid typically involves the reaction of 2-fluorophenol with a suitable butanoic acid derivative. One common method is the esterification of 2-fluorophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2-Fluorophenoxy)butanoic acid may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, industrial processes may employ advanced purification techniques, such as crystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Fluorophenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxybutanoic acids.

Scientific Research Applications

®-3-(2-Fluorophenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(2-Fluorophenoxy)butanoic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)propanoic acid
  • 2-(2-Fluorophenoxy)ethanoic acid
  • 2-(2-Fluorophenoxy)pentanoic acid

Uniqueness

®-3-(2-Fluorophenoxy)butanoic acid is unique due to its specific chiral configuration and the presence of the fluorine atom on the phenyl ring. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

(3R)-3-(2-fluorophenoxy)butanoic acid

InChI

InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1

InChI Key

AQHISWWUFWNZLO-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)O)OC1=CC=CC=C1F

Canonical SMILES

CC(CC(=O)O)OC1=CC=CC=C1F

Origin of Product

United States

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